BCN-peg6-OH

Bioorthogonal chemistry Drug neutralization In vivo click chemistry

BCN-peg6-OH (endo-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-{2-[2-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl}carbamate, MW 457.56) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker belonging to the strained cycloalkyne class of bioorthogonal click chemistry reagents. It features a bicyclo[6.1.0]nonyne (BCN) group at one terminus for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a terminal hydroxyl (-OH) group at the other for downstream derivatization, with a six-unit PEG (PEG6) spacer bridging the two functionalities.

Molecular Formula C23H39NO8
Molecular Weight 457.56
Cat. No. B1192269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-peg6-OH
SynonymsBCNpeg6OH;  BCN peg6-OH;  BCN-peg6 OH;  BCN-peg6-OH
Molecular FormulaC23H39NO8
Molecular Weight457.56
Structural Identifiers
SMILESO=C(NCCOCCOCCOCCOCCOCCO)OC[C@H]1[C@H]2CCC#CCC[C@@H]12
InChIInChI=1S/C23H39NO8/c25-8-10-28-12-14-30-16-18-31-17-15-29-13-11-27-9-7-24-23(26)32-19-22-20-5-3-1-2-4-6-21(20)22/h20-22,25H,3-19H2,(H,24,26)/t20-,21+,22-
InChIKeyLBCGUBKAGJHDSR-KOUNCHBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BCN-peg6-OH for Bioorthogonal Chemistry Procurement: Core Identity and Comparator Landscape


BCN-peg6-OH (endo-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-{2-[2-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl}carbamate, MW 457.56) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker belonging to the strained cycloalkyne class of bioorthogonal click chemistry reagents. It features a bicyclo[6.1.0]nonyne (BCN) group at one terminus for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a terminal hydroxyl (-OH) group at the other for downstream derivatization, with a six-unit PEG (PEG6) spacer bridging the two functionalities . Among strained cycloalkyne-PEG-alcohol linkers, the closest in-class comparators include BCN-peg4-OH (PEG4 spacer), BCN-peg8-OH (PEG8 spacer), DBCO-peg6-OH (dibenzocyclooctyne with PEG6), and the non-PEGylated endo-BCN-OH. Each analog differs in PEG spacer length (impacting aqueous solubility, steric accessibility, and linker arm reach) or cycloalkyne identity (impacting hydrophilicity, reaction kinetics, and the breadth of compatible dipolarophiles). BCN-peg6-OH gained validated notoriety as the clearing agent in the Nature Communications 'Click & Clear' strategy for in vivo drug neutralization, a proof-of-concept application not demonstrated for PEG4 or PEG8 BCN-alcohol analogs in the same publication [1].

Why BCN-peg6-OH Cannot Be Interchanged with Shorter or Longer PEG Analogs or DBCO-Based Linkers


The PEG spacer length in BCN-PEGn-OH linkers governs aqueous solubility, steric accessibility to the alkyne for SPAAC, inter-ligand reach in PROTAC and ADC constructs, and the propensity for conjugate aggregation . Shorter PEG4 variants provide reduced solubility and may impose steric constraints in bulky bioconjugate architectures , while PEG8 variants, though more hydrophilic, can introduce excessive conformational entropy that complicates conjugate characterization and reduces the effective molarity of the BCN-azide encounter . Conversely, substituting the BCN core with DBCO, while potentially yielding modestly faster SPAAC kinetics with aliphatic azides in some contexts, introduces substantially greater lipophilicity (DBCO logP ≈ 3.0–3.6 vs. BCN XLogP3 ≈ 0.5 for the PEG8-alcohol analog), which can drive non-specific binding, aggregate formation, and poor aqueous formulation performance . Furthermore, DBCO lacks the capacity for inverse-electron-demand Diels-Alder (IEDDA) reactivity with tetrazines, a orthogonal bioorthogonal handle uniquely retained by the BCN scaffold alongside SPAAC . Agent selection therefore demands quantitative matching of PEG length, cycloalkyne identity, and terminal functionality to the specific bioorthogonal application, rather than generic substitution.

BCN-peg6-OH Quantified Differentiation: Head-to-Head and Cross-Study Evidence Against Closest Analogs


In Vivo Drug Clearance Efficacy: BCN-peg6-OH Reverses Anticoagulation in a Validated Murine 'Click & Clear' Model

In the Nature Communications 'Click & Clear' study, BCN-peg6-OH was evaluated as the cycloalkyne clearing agent for azido-Warfarin (WN3) in a murine model of anticoagulation reversal. When BCN-peg6-OH was administered subcutaneously at 20 equivalents (52 mg/kg, 114.4 μmol/kg) 5 minutes post-WN3 delivery, prothrombin time (PT) was restored to levels statistically indistinguishable from vehicle-treated control mice (P<0.01 vs. WN3-only treated group), indicating complete in vivo neutralization of the azido-drug [1]. At the lower 10-equivalent dose (26 mg/kg, 57.2 μmol/kg), partial reversal was observed. No comparator BCN-peg4-OH or BCN-peg8-OH clearing agent was evaluated in the same publication, nor has any DBCO-peg6-OH clearing agent been reported in a comparable in vivo drug neutralization model. LC-MS/MS pharmacokinetic analysis confirmed rapid plasma clearance of the BCN-peg6-OH/WN3 clicked product (compound 10), with BCN-peg6-OH itself showing a short plasma residence time consistent with renal elimination of the PEG6-alcohol [1]. Importantly, BCN-peg6-OH alone did not affect Warfarin-mediated anticoagulation, demonstrating bioorthogonality in vivo [2].

Bioorthogonal chemistry Drug neutralization In vivo click chemistry Pharmacokinetics

BCN vs. DBCO Hydrophilicity Advantage: Lower Lipophilicity for Superior Aqueous Bioconjugation Performance

BCN-based linkers exhibit substantially lower lipophilicity compared to dibenzocyclooctyne (DBCO) analogs, a critical parameter for copper-free click reactions performed under physiological aqueous conditions. The bicyclo[6.1.0]nonyne scaffold lacks the fused dibenzo-annulation present in DBCO; consequently, the BCN core contributes lower intrinsic logP. PubChem-computed XLogP3 for endo-BCN-PEG8-alcohol is 0.5 [1], while the core BCN-PEG4-acid has a reported logP of 0.72 . In contrast, DBCO-amine (core DBCO scaffold) has a reported logP of 3.047, and DBCO-biotin has a logP of 3.60 . Although direct experimentally measured logP values for BCN-peg6-OH are not available in public databases, interpolation between the PEG4 (logP ~0.72) and PEG8 (XLogP3 0.5) BCN-alcohol variants places the estimated logP of BCN-peg6-OH at approximately 0.5–0.7, representing a >2.3 log unit reduction versus DBCO-based linkers. This translates to an approximately 200-fold greater preference for the aqueous phase for BCN-peg6-OH compared to equimolar DBCO-peg6-OH in a biphasic partitioning context. Vendor technical literature consistently notes that BCN offers lower lipophilicity and better water solubility than DBCO . Lower lipophilicity reduces non-specific binding to hydrophobic protein surfaces and minimizes aggregation of bioconjugates, particularly important for ADC and PROTAC constructs where linker hydrophobicity directly correlates with aggregate content and poor pharmacokinetic profiles .

SPAAC Hydrophilicity Bioconjugation Linker design

PEG6 Spacer Optimization: Balanced Hydrophilicity and Linker Reach for PROTAC and ADC Constructs

The six-unit ethylene glycol spacer in BCN-peg6-OH occupies the empirically validated 'sweet spot' among PEG4, PEG6, and PEG8 linkers for targeted protein degradation and antibody-drug conjugate applications. PEG4 imparts a near-rigid span (~16–20 Å) suitable for sterically congested binding pockets but offers limited solubility enhancement for highly hydrophobic payloads . PEG8 provides a longer reach (~24–30 Å) with greater conformational flexibility but can introduce excessive entropy that reduces the effective local concentration of the warhead for ternary complex formation, and may complicate analytical characterization of conjugates . PEG6 bridges this gap by providing an intermediate end-to-end distance (~20–24 Å) that accommodates most crystallographically measured inter-protein pocket distances (>3 nm) while maintaining sufficient conformational constraint to preserve cooperativity in ternary complex stabilization . In ADC development, aggregate content decreases as PEG length increases from PEG4 to PEG8 [1]; however, PEG8 and PEG12 ADCs show better PK profiles than PEG4 ADCs, with PEG6 representing a pragmatic compromise where sufficient hydrophilicity is achieved without the synthetic and characterization complexities of longer PEG chains [1]. The PEG6 hydroxyl terminus in BCN-peg6-OH further enables downstream functionalization (e.g., tosylation, NHS activation, direct coupling) without requiring deprotection steps, offering synthetic workflow efficiency advantages over the t-butyl ester or Boc-protected carboxyl variants of BCN-PEG6 linkers .

PROTAC ADC linker PEG spacer Solubility Ternary complex

BCN Dual Reactivity: Simultaneous SPAAC (Azide) and IEDDA (Tetrazine) Orthogonality Not Available with DBCO

A key differentiating feature of the BCN scaffold relative to DBCO is its dual bioorthogonal reactivity profile. BCN undergoes strain-promoted cycloaddition not only with azides (SPAAC) but also with tetrazines via inverse-electron-demand Diels-Alder (IEDDA) reaction . DBCO, in contrast, is reactive toward azides and nitrones (SPANC) but does not undergo efficient IEDDA with tetrazines, limiting its utility in multi-component orthogonal labeling strategies . This dual reactivity of BCN enables sequential or simultaneous orthogonal conjugation: for example, BCN can first react with an azide-bearing payload via SPAAC, and the unreacted BCN (if bis-BCN linkers are used) or a tetrazine-bearing probe can be employed for a second orthogonal ligation step without cross-reactivity. In one demonstrated application, a BCN-PEG-BCN bis-linker was used in a three-component system alongside tetrazine-azide and DBCO-biotin to achieve site-specific biotinylation of bispecific antibody constructs, exploiting BCN's unique dual compatibility [1]. The capability of BCN to react with electron-deficient aryl azides at accelerated rates (k reaching 2.0–2.9 M⁻¹s⁻¹, representing up to 29-fold rate enhancement over aliphatic azides) further extends its kinetic toolbox relative to DBCO, which shows less pronounced electronic tuning [2].

Bioorthogonal chemistry SPAAC IEDDA Dual labeling Tetrazine

High-Value Application Scenarios for BCN-peg6-OH Procurement Based on Quantitative Evidence


In Vivo Drug Neutralization and Antidote Development ('Click & Clear' Strategy)

BCN-peg6-OH is the only BCN-PEG-alcohol linker with published, peer-reviewed in vivo efficacy for neutralizing an azide-modified small-molecule drug. In the Nature Communications 'Click & Clear' study, subcutaneous administration of BCN-peg6-OH at 52 mg/kg (20 equivalents) restored normal coagulation in azido-Warfarin-treated mice within 5 minutes of injection, with PT values returning to baseline (PT ratio ~1.00; P<0.01 vs. anticoagulated controls) [1]. LC-MS/MS analysis confirmed rapid formation and clearance of the clicked BCN-peg6-OH/WN3 adduct from plasma. This validated in vivo proof-of-concept makes BCN-peg6-OH the procurement choice for academic and industrial programs developing bioorthogonal antidote platforms, switchable prodrugs, or drug safety switch technologies, where the PEG6 spacer provides sufficient hydrophilicity for systemic administration while maintaining rapid renal clearance .

ADC Linker with Optimized PEG6 Spacer for Hydrophobic Payload Conjugation

For antibody-drug conjugate (ADC) programs incorporating highly hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids, PBD dimers), BCN-peg6-OH provides the PEG6 spacer empirically validated to reduce conjugate aggregation while maintaining adequate linker arm reach. ADC development studies demonstrate that aggregate content decreases as PEG length increases from PEG4 to PEG8/PEG12, with DAR8-ADCs bearing PEG8/PEG12 showing superior pharmacokinetic profiles compared to PEG4 ADCs in murine models [1]. BCN-peg6-OH with its 6-unit PEG spacer occupies the balanced middle ground, offering ~20–24 Å reach and sufficient hydrophilicity to suppress aggregation without the characterization complexity of PEG8 conjugates . The free hydroxyl terminus enables direct activation (e.g., tosylation, p-nitrophenyl carbonate formation) without deprotection, facilitating streamlined ADC linker-payload synthesis. Additionally, the BCN scaffold's ~200-fold greater aqueous preference (ΔlogP ≥ 2.3 vs. DBCO) minimizes the need for organic co-solvents during bioconjugation, preserving antibody structural integrity .

PROTAC Linker for Ternary Complex Optimization in Targeted Protein Degradation

In PROTAC design, the linker length and flexibility directly determine whether the E3 ligase and target protein can achieve the mutual orientation required for productive ubiquitination. PEG6 linkers provide an intermediate conformational space that accommodates most crystallographically measured inter-pocket distances (>3 nm) while maintaining sufficient constraint to preserve ternary complex cooperativity [1]. BCN-peg6-OH offers the added advantage of BCN-mediated SPAAC click chemistry for modular assembly: the hydroxyl terminus can be conjugated to an E3 ligase ligand (e.g., VHL, CRBN), while the BCN group enables copper-free click ligation with an azide-functionalized target-protein ligand (or vice versa). This modular 'click-and-assemble' approach accelerates PROTAC library synthesis, with the PEG6 spacer providing the empirically preferred length for initial screening before optimization to PEG4 or PEG8 variants if structure-activity relationships demand fine-tuning [1]. The low lipophilicity of the BCN-PEG6 scaffold further minimizes non-specific hydrophobic interactions that can confound cellular degradation selectivity measurements .

Multi-Component Bioorthogonal Labeling Exploiting BCN Dual SPAAC/IEDDA Reactivity

For advanced imaging and chemical biology applications requiring sequential or simultaneous orthogonal labeling of multiple biomolecular targets, BCN-peg6-OH uniquely enables both SPAAC (azide) and IEDDA (tetrazine) ligation chemistries from a single cycloalkyne scaffold [1]. This dual reactivity, absent in DBCO-based linkers, has been exploited in the construction of bispecific antibody conjugates where a BCN-PEG-BCN bis-linker was used alongside tetrazine-azide and DBCO-biotin reagents in a three-component one-pot reaction to achieve site-specific biotinylation without cross-reactivity . BCN-peg6-OH, as a mono-BCN variant, can serve as the SPAAC partner for azide-bearing payloads while reserving tetrazine-IEDDA chemistry for a subsequent orthogonal labeling step. The PEG6 spacer provides adequate distance between labeling sites to minimize FRET or steric interference when dual fluorophore labeling is performed. For facilities maintaining bioorthogonal chemistry reagent inventories, procuring BCN-peg6-OH reduces the need for separate DBCO and TCO linkers, consolidating orthogonal chemistry capabilities in a single linker scaffold .

Quote Request

Request a Quote for BCN-peg6-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.